

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester material safety data sheet

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Compound of Interest

Compound Name: (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1444383

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An In-depth Technical Guide to **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**: Synthesis, Safety, and Application in Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**. This reagent is a valuable intermediate in medicinal chemistry, particularly in the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, safe handling protocols derived from analogous structures, and detailed, field-proven experimental workflows.

Compound Identification and Physicochemical Profile

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester is a bifunctional molecule strategically designed for multi-step organic synthesis. The molecule incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a reactive bromobenzyl moiety. This architecture allows for selective chemical transformations, making it a key building block in modern drug discovery.

The core physicochemical properties are summarized below. It is important to note that some data are predicted values derived from computational models, which are standard in the

absence of comprehensive experimental validation for novel or specialized reagents.

Property	Value	Source
CAS Number	260809-26-5	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂	[1]
Molecular Weight	300.19 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2]
Predicted Boiling Point	354.5 ± 21.0 °C	[2]
Predicted Density	1.295 ± 0.06 g/cm ³	[2]
Storage Temperature	Room Temperature	[2]
Synonyms	N-Boc-N-methyl-4-bromobenzylamine, tert-butyl (4-bromobenzyl)methylcarbamate	[1] [2]

Hazard Assessment and Safety Protocols

A specific Material Safety Data Sheet (MSDS) for CAS number 260809-26-5 is not readily available in public repositories. Therefore, a conservative hazard assessment must be conducted based on structurally related compounds, such as N-Boc-4-bromobenzylamine (CAS 68819-84-1) and 4-Bromobenzyl bromide. The latter is known to be a corrosive material. [\[3\]](#) This approach ensures a high standard of safety in the laboratory.

GHS Hazard Classification (Inferred):

- Acute Toxicity, Oral (Warning): May be harmful if swallowed.[\[4\]](#)
- Skin Corrosion/Irritation (Warning): Causes skin irritation.[\[4\]](#) Based on the reactivity of the benzyl bromide moiety, it is prudent to handle this compound as potentially corrosive.[\[3\]](#)
- Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[\[4\]](#)

- Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.
[\[4\]](#)

Mandatory Safety and Handling Procedures:

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[\[3\]\[5\]](#)
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[\[5\]](#)
 - Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[\[5\]](#)
- Handling and Storage:
 - Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[5\]](#)
 - Handle in accordance with good industrial hygiene and safety practices.[\[3\]](#) Wash hands thoroughly after handling.
- First-Aid Measures:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[\[5\]](#)
 - In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[\[5\]](#)
 - In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[\[5\]](#)
 - If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[\[5\]](#)

The Strategic Role in Synthetic Chemistry

The utility of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** stems from the orthogonal nature of its two key functional groups.

- The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines.^[6] Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and nucleophilic), while being easily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).^{[6][7]} This allows chemists to unmask the amine at a specific, desired point in a synthetic sequence, preventing unwanted side reactions.^[8]
- The 4-Bromobenzyl Group: The bromobenzyl moiety serves as a versatile electrophilic handle. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (S_N2) reactions. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as phenols, thiols, or amines, which are common functional groups on ligands designed to bind to biological targets.

This dual functionality enables a modular and controlled approach to building complex molecules, a critical requirement in the synthesis of bifunctional therapeutics like PROTACs.^[8]
^[9]

Synthesis and Purification Protocol

The synthesis of **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** can be efficiently achieved via the N-alkylation of tert-butyl methylcarbamate with 4-bromobenzyl bromide. The causality behind this choice is the high reactivity of the benzylic bromide towards S_N2 displacement.

Reaction: tert-butyl methylcarbamate + 4-bromobenzyl bromide → **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**

Materials:

- 4-Bromobenzyl bromide
- tert-Butyl methylcarbamate

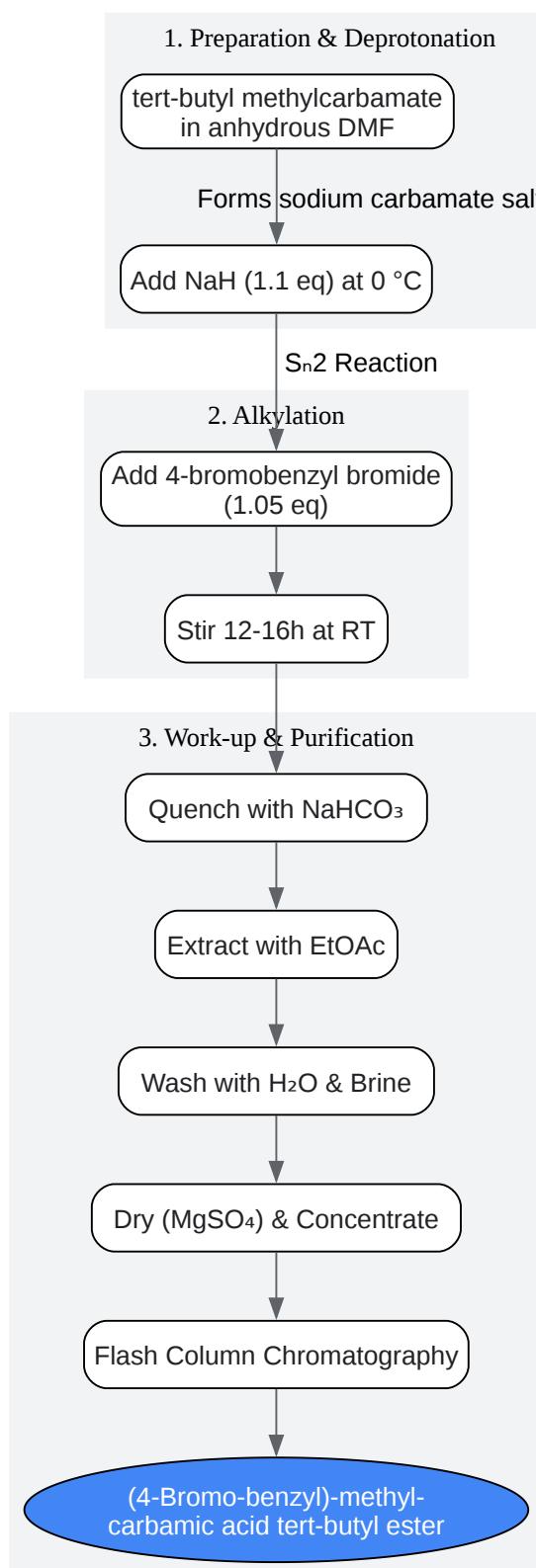
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Step-by-Step Methodology:

- Preparation: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl methylcarbamate (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq.) portionwise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the carbamate nitrogen, forming a potent nucleophile without competing in the subsequent substitution reaction.
- Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 4-bromobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Carefully quench the reaction by slowly adding saturated NaHCO_3 solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Causality: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and further dry the organic layer.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of the title compound.

Application in Advanced Drug Discovery: PROTAC Synthesis

A primary application for this reagent is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The title compound serves as a precursor to a versatile linker.

The following is a representative workflow for incorporating this linker into a PROTAC.

Step 1: Conjugation to a POI Ligand The 4-bromobenzyl group is reacted with a nucleophilic handle (e.g., a phenol) on a ligand that binds to the target protein.

- **Setup:** Dissolve the POI ligand (e.g., a derivative with a phenolic hydroxyl group, 1.0 eq.) and **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** (1.1 eq.) in an appropriate solvent like DMF.
- **Reaction:** Add a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2-3 eq.). Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete as monitored by LC-MS. **Causality:** The base deprotonates the phenol, creating a phenoxide which is a strong nucleophile for the S_n2 reaction with the bromobenzyl group, forming a stable ether linkage.
- **Purification:** After work-up, purify the resulting Boc-protected POI-linker conjugate by chromatography.

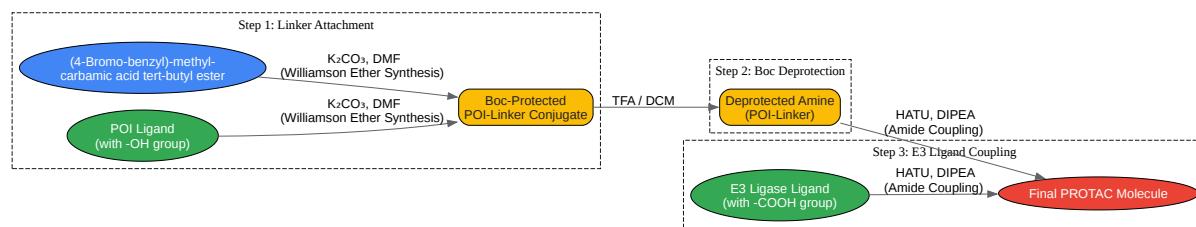
Step 2: Boc Deprotection The Boc group is removed to expose the secondary amine, which will be used to attach the E3 ligase ligand.

- **Dissolution:** Dissolve the Boc-protected POI-linker conjugate in dichloromethane (DCM).^[8]
- **Acidolysis:** Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).^[8] Stir for 30-60 minutes.
- **Completion:** Monitor the reaction by LC-MS. Upon completion, remove the DCM and TFA under reduced pressure to yield the deprotected amine salt.

Step 3: Conjugation to an E3 Ligase Ligand The newly exposed amine is coupled to an E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for Cereblon) that has been activated as a carboxylic acid.

- Activation: In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.0 eq.) using a peptide coupling reagent like HATU (1.2 eq.) in the presence of a base like DIPEA (3.0 eq.).[9]
- Coupling: Add the deprotected POI-linker amine salt (from Step 2) to the activated E3 ligase ligand solution. Stir at room temperature until the amide bond formation is complete.
- Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity suitable for biological assays.

PROTAC Synthesis Workflow Diagram



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Caption: Modular workflow for PROTAC synthesis using the title compound.

Quality Control and Characterization

The identity, purity, and structural integrity of the synthesized **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** and all subsequent intermediates must be rigorously confirmed. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure and absence of impurities.
- Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess the purity of the compound.
- High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely utilize **(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester** as a strategic building block in the development of next-generation therapeutics.

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